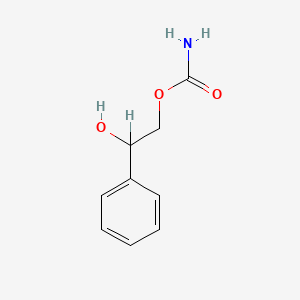
Styramate
Vue d'ensemble
Description
Styramate is a muscle relaxant and anticonvulsant drug . At therapeutic doses, it does not produce significant sedative effects . It was used in the symptomatic treatment of painful muscle spasm associated with musculoskeletal conditions .
Molecular Structure Analysis
Styramate has a molecular formula of C9H11NO3 and a molar mass of 181.191 g/mol . The IUPAC name for Styramate is (2-hydroxy-2-phenylethyl) carbamate . The structure includes a carbamate group and a phenyl group .
Physical And Chemical Properties Analysis
Styramate has a density of 1.3±0.1 g/cm3, a boiling point of 406.2±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 47.3±0.3 cm3, a polar surface area of 73 Å2, and a molar volume of 144.2±3.0 cm3 .
Applications De Recherche Scientifique
Anticonvulsive Properties
Styramate, known as a central skeletal muscle relaxant, has been studied for its anticonvulsive properties. Research indicates that Styramate corresponds to the activity spectrum of a broad anticonvulsant. Its action is more akin to that of phenacemide than to diphenylhydantoin or phenobarbital, highlighting its potential in epilepsy treatment and seizure management (Desalva, 1960).
Impact on Spinal Reflexes
Another research study focused on the differential action of Styramate and meprobamate on spinal reflexes. Both drugs selectively depressed the spinal polysynaptic reflex, but Styramate was found to be much more potent in decerebrate than in spinal cats. This finding is significant in understanding the actions of muscle relaxants and their selectivity (De Salva & Ercoli, 1959).
Biomaterial and Drug Delivery Applications
Styrenic block copolymers have seen a resurgence as biomaterials and drug delivery matrices. The properties of these copolymers, particularly poly(styrene-b-isobutylene-b-styrene) (SIBS), have led to their use in implantable medical devices such as the matrix for paclitaxel delivery from coronary stents. This application underscores the potential of Styramate in advanced medical device fabrication and drug delivery systems (Ranade, Richard, & Helmus, 2005).
Herb-Drug Interaction with Warfarin
Research has explored the herb-drug interaction between Styrax, a form of Styramate, and warfarin. This study provided insights into how Styrax modulates the pharmacokinetic behavior of warfarin, highlighting the importance of considering potential interactions between herbal medicines and conventional drugs (Zhang et al., 2020).
Anti-ulcerogenic Effect
Styrax liquidus, derived from Styramate, has been investigated for its anti-ulcerogenic effects. This study supported the traditional use of Styrax liquidus in treating peptic ulcer symptoms, demonstrating its significant gastroprotective effect in pharmacological experiments (Gurbuz et al., 2013).
Absorption Promoter for Low Bioavailability Drugs
A study on benzaldehyde, a key active compound of Styrax, revealed its potential as an absorption promoter for drugs with low oral bioavailability. This finding is crucial for drug development, especially for improving the efficacy of drugs with poor absorption profiles (Wen et al., 2021).
Genotoxicity and Mutagenicity Evaluation
The safety evaluation of Styrax liquidus, in terms of genotoxicity and mutagenicity, was conducted to understand its potential risks and benefits in traditional medicine. This study provides a scientific basis for the safety of Styrax, especially in Turkish folk medicine (Charehsaz et al., 2016).
Styrene Biosynthesis from Glucose
Research on the biosynthesis of styrene from glucose using engineered E. coli highlighted a novel metabolic pathway. This innovative approach to styrene production from renewable resources could have significant implications for the petrochemical industry (Mckenna & Nielsen, 2011).
Safety And Hazards
In case of exposure, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical is ingested or inhaled, do not use mouth to mouth resuscitation . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
(2-hydroxy-2-phenylethyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOHUROTFFTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861692 | |
| Record name | 2-Hydroxy-2-phenylethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Styramate | |
CAS RN |
94-35-9 | |
| Record name | 2-Hydroxy-2-phenylethyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styramate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Styramate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-phenylethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styramate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STYRAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBK7Y28SP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



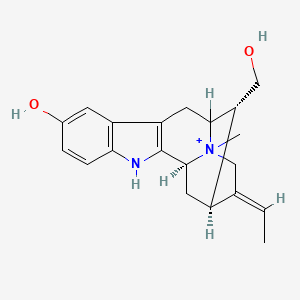
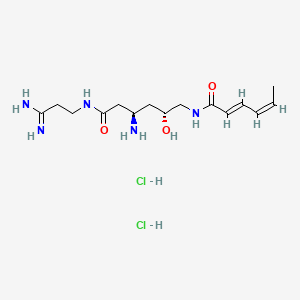
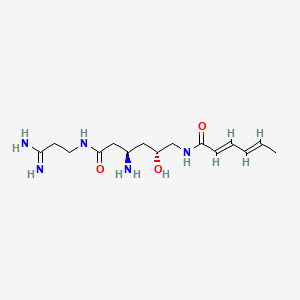
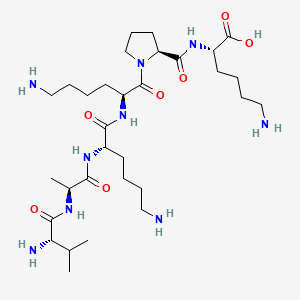
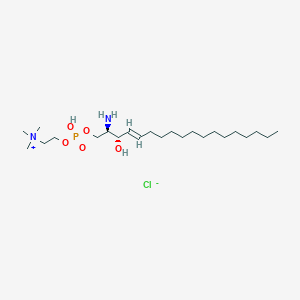

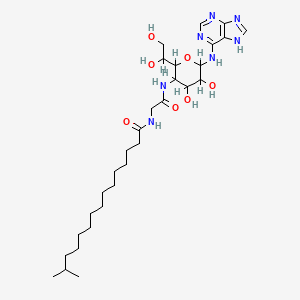
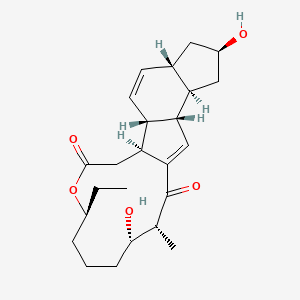
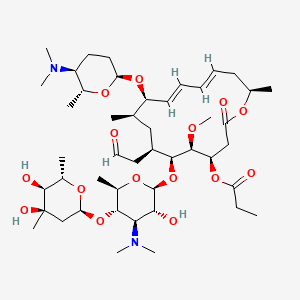
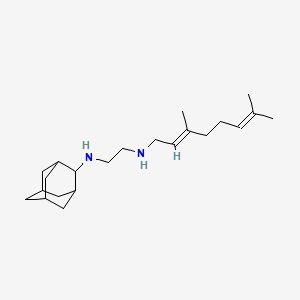
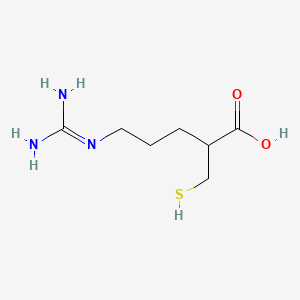
![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)
![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681088.png)